molecular formula C17H20N4O2 B7450160 N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide

N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide

Cat. No. B7450160
M. Wt: 312.37 g/mol
InChI Key: KELWSANUFHHHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide, also known as N-(4-(2-(morpholin-4-yl)pyridin-5-yl)pyridin-2-yl)methyl)acetamide or MPAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of MPAA involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes, including cell growth, proliferation, and survival. MPAA binds to the ATP-binding site of mTOR, preventing its activation and downstream signaling. This results in the inhibition of cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPAA has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, protection against oxidative stress and inflammation-induced damage, and improvement in cognitive function. MPAA has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for lab experiments, including its high yield and purity, low toxicity, and good pharmacokinetic properties. However, its limitations include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of MPAA, including the design and synthesis of novel derivatives with improved pharmacological properties, the evaluation of its efficacy and safety in preclinical and clinical studies, and the identification of its molecular targets and signaling pathways. Additionally, MPAA can be used as a tool compound for the study of the PI3K/Akt/mTOR signaling pathway and its role in various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of MPAA involves the reaction of 2-bromo-5-(pyridin-4-yl)pyridine and N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide(2-chloroethyl)morpholine in the presence of a base, followed by the addition of N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide(2-pyridyl)acetamide. The resulting product is then purified through column chromatography to obtain MPAA in high yield and purity.

Scientific Research Applications

MPAA has shown potential applications in various scientific research areas, including cancer therapy, neuroprotection, and drug discovery. In cancer therapy, MPAA has been found to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In neuroprotection, MPAA has been shown to protect neurons from oxidative stress and inflammation-induced damage. In drug discovery, MPAA has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.

properties

IUPAC Name

N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13(22)19-11-16-12-21(8-9-23-16)17-3-2-15(10-20-17)14-4-6-18-7-5-14/h2-7,10,16H,8-9,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELWSANUFHHHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)C2=NC=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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